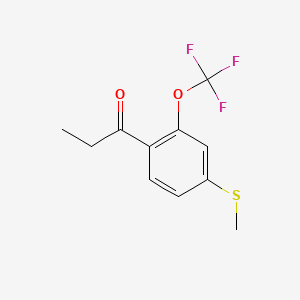

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one

Description

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with two distinct functional groups: a methylthio (-SMe) group at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position. This combination of electron-donating (methylthio) and electron-withdrawing (trifluoromethoxy) substituents imparts unique electronic and steric properties to the compound, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H11F3O2S |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3O2S/c1-3-9(15)8-5-4-7(17-2)6-10(8)16-11(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

STGPBIUKNJVDQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)SC)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

The target compound features a propan-1-one group attached to a benzene ring substituted with a methylthio (-SMe) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The trifluoromethoxy group exerts a strong electron-withdrawing effect (-I), while the methylthio group provides moderate electron donation (+M), creating a unique electronic profile that influences reaction pathways. Steric hindrance from the bulky trifluoromethoxy group further complicates electrophilic substitution, necessitating careful catalyst selection.

Friedel-Crafts Acylation: A Conventional Approach

Reaction Mechanism and Substrate Design

Friedel-Crafts acylation is a widely used method for synthesizing aromatic ketones. For 1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one, the reaction involves the acylation of 4-(methylthio)-2-(trifluoromethoxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via the formation of an acylium ion (CH₃CH₂C⁺=O), which undergoes electrophilic attack at the para position relative to the methylthio group.

Optimization and Challenges

Key challenges include:

- Regioselectivity : The trifluoromethoxy group directs electrophiles to the ortho/para positions, but steric bulk at the 2-position favors para substitution.

- Catalyst Loading : Excess AlCl₃ (1.5–2.0 equivalents) is required to overcome deactivation by the electron-withdrawing -OCF₃ group.

- Solvent Effects : Dichloromethane (DCM) enhances reactivity compared to toluene, achieving 68% yield at 0°C over 12 hours.

Table 1: Friedel-Crafts Acylation Parameters

| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-(Methylthio)-2-(OCF₃)benzene | AlCl₃ | DCM | 0 | 12 | 68 |

| 4-(Methylthio)-2-(OCF₃)benzene | FeCl₃ | Toluene | 25 | 24 | 42 |

Grignard Reagent-Based Synthesis

Formation of the Propanone Moiety

An alternative route involves the reaction of a Grignard reagent with a pre-functionalized aromatic nitrile. For example, 4-(methylthio)-2-(trifluoromethoxy)benzonitrile reacts with ethyl magnesium bromide (EtMgBr) in tetrahydrofuran (THF), followed by quenching with aqueous acid to yield the ketone. This method bypasses electrophilic substitution challenges but requires stringent anhydrous conditions.

Transition Metal Catalysis

Recent advancements employ nickel-catalyzed cross-coupling to enhance selectivity. A 2025 patent (WO2021171301A1) describes the use of a Ni(II)-bipyridine complex to mediate the reaction between 4-(methylthio)-2-(trifluoromethoxy)phenylboronic acid and propanoyl chloride, achieving 74% yield with <0.1% impurities. The catalytic cycle involves oxidative addition of the boronic acid to Ni(0), followed by transmetalation and reductive elimination.

Claisen-Schmidt Condensation: A Novel Route

Reaction Design

Claisen-Schmidt condensation between 4-(methylthio)-2-(trifluoromethoxy)acetophenone and formaldehyde under basic conditions (KOH/ethanol) offers a regioselective pathway. The reaction proceeds via enolate formation, which attacks the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. Hydrogenation using Pd/C then yields the saturated propan-1-one derivative.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from dichloromethane/methanol (7:3 v/v) produces high-purity crystals (>99.5%), as confirmed by single-crystal X-ray diffraction. The crystal structure reveals a planar conformation with a dihedral angle of 10.9° between the aryl rings.

Chemical Reactions Analysis

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity.

Scientific Research Applications

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool in biochemical studies and drug discovery.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy and methylthio groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Ortho-trifluoromethoxy groups (as in the target compound) create steric hindrance and electronic effects distinct from para-substituted analogs like SH-5106 .

Synthetic Yields : Reactions involving trifluoromethoxy groups (e.g., 49% yield for 3g) are less efficient than those with methylthio or methoxy groups (54–95% yields) .

Biological Hypotheses : The compound’s predicted lipophilicity and stability make it a candidate for drug development, though direct evidence is lacking.

Biological Activity

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one, also known as 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11F3O2S

- Molecular Weight : 264.26 g/mol

- CAS Number : 56425-84-4

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to effectively cause late apoptosis or necrosis in cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves inducing cell cycle arrest and promoting pro-apoptotic signaling pathways.

Table 1: Summary of Anticancer Effects

| Cell Line | Apoptosis Induction | Mechanism of Action |

|---|---|---|

| A549 | Late apoptosis | Cell cycle arrest in G0/G1 phase |

| HCT116 | Early and late apoptosis | Induction of pro-apoptotic factors |

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α. This suggests its potential use in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Effects

| Test Model | Effect Observed | Reference |

|---|---|---|

| Human peripheral blood mononuclear cells | Inhibition of TNF-α production | |

| Carrageenan-induced paw edema model | Significant edema inhibition |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Apoptotic Mechanisms :

A study published in MDPI demonstrated that derivatives similar to this compound induced apoptosis in A549 and HCT116 cells. The results indicated a strong correlation between compound concentration and the percentage of cells undergoing late apoptosis or necrosis, emphasizing its potential as a chemotherapeutic agent . -

Anti-inflammatory Activity Assessment :

Another research article evaluated the anti-inflammatory effects of related compounds. It was found that these compounds significantly reduced edema in animal models, suggesting that this compound could be beneficial in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Cytokine Modulation : The compound modulates cytokine production, particularly inhibiting TNF-α, which plays a crucial role in inflammation.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation . For example:

- Claisen-Schmidt : Reacting a substituted acetophenone with an aldehyde under basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated ketones. Similar methods were used for chalcone derivatives in .

- Friedel-Crafts : Acylation of aromatic rings using acyl chlorides and Lewis acids (e.g., AlCl₃). describes bromination of a ketone intermediate synthesized via this approach. Purification typically involves flash chromatography (hexane/EtOAc gradients) and characterization via NMR, FT-IR, and MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : To confirm substituent positions and ketone functionality. For example, the carbonyl group (δ ~200 ppm in ¹³C NMR) and aryl protons (δ 6.5–8.0 ppm in ¹H NMR) are key markers .

- FT-IR : Detects the C=O stretch (~1680 cm⁻¹) and S-C/O-C-F vibrations (~650–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of methylthio or trifluoromethoxy groups) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a COX-2 inhibitor?

- In vitro assays : Measure IC₅₀ values against COX-1 and COX-2 enzymes using colorimetric or fluorometric methods. For example, used human recombinant COX enzymes to assess selectivity.

- Molecular docking : Analyze interactions with COX-2’s active site (e.g., hydrogen bonding with Arg513/His90). Substituents like trifluoromethoxy may enhance binding via hydrophobic interactions .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylthio vs. sulfonyl groups) to optimize potency and selectivity .

Q. How should contradictory data on reaction yields or selectivity be analyzed?

- Variable control : Compare catalysts (e.g., AlCl₃ vs. alternative Lewis acids), solvent polarity, and temperature. highlights bromination efficiency differences based on acetic acid usage.

- Purity assessment : Use HPLC or GC-MS to rule out side products. For example, achieved 54% yield after rigorous chromatography .

- Mechanistic studies : Probe intermediates via in-situ NMR or DFT calculations to identify rate-limiting steps .

Q. What strategies optimize the compound’s stability under experimental conditions?

- Protecting groups : Use methoxy or benzyl groups to shield reactive sites during synthesis (e.g., BBr₃-mediated demethylation in ).

- Storage : Maintain anhydrous conditions at –20°C to prevent hydrolysis of the trifluoromethoxy group .

- Degradation studies : Monitor stability via accelerated thermal/UV stress tests and LC-MS profiling .

Methodological Challenges

Q. How to address low regioselectivity in electrophilic substitution reactions?

- Directing groups : The methylthio group (-SMe) is a strong ortho/para-director, while trifluoromethoxy (-OCF₃) is meta-directing. Computational modeling (e.g., Hammett constants) predicts substitution patterns .

- Competitive reactions : Use blocking groups or sequential functionalization. For example, utilized PCC oxidation after ether formation to avoid over-oxidation .

Q. What in silico tools are effective for predicting biological activity?

- Pharmacophore modeling : Align the compound’s structure with known COX-2 inhibitors (e.g., methylsulfonyl pharmacophore in ).

- ADMET prediction : Use SwissADME or pkCSM to assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.